Lithium(1+) 3-bromooxetane-3-carboxylate
Description
Lithium(1+) 3-bromooxetane-3-carboxylate (C₁₂H₁₃BrLiO₃, MW 253.14) is a lithium carboxylate salt featuring a bromo-substituted oxetane ring fused to a carboxylate group. The bromine atom at the 3-position of the oxetane ring enhances electrophilicity, making this compound a valuable intermediate in nucleophilic substitution reactions and ring-opening polymerizations . Its lithium counterion contributes to solubility in polar aprotic solvents, a critical property for applications in organic synthesis and materials science.
Properties
Molecular Formula |
C4H4BrLiO3 |
|---|---|
Molecular Weight |
186.9 g/mol |
IUPAC Name |
lithium;3-bromooxetane-3-carboxylate |
InChI |
InChI=1S/C4H5BrO3.Li/c5-4(3(6)7)1-8-2-4;/h1-2H2,(H,6,7);/q;+1/p-1 |
InChI Key |
DQAGGIICFJWXCN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1C(CO1)(C(=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of lithium(1+) 3-bromooxetane-3-carboxylate typically follows a multi-step approach:
- Formation of the oxetane ring with a carboxylate substituent at the 3-position.
- Introduction of the bromine atom at the 3-position of the oxetane ring.
- Conversion of the carboxylic acid to the lithium salt.
This sequence requires stereochemical control and mild conditions to prevent ring-opening or decomposition of the oxetane.
Oxetane Ring Formation and Functionalization
The oxetane ring can be formed via intramolecular cyclization reactions starting from 1,3-diols or related precursors. A well-documented method involves stereoselective reduction and intramolecular etherification to close the four-membered ring, as reviewed by Bull et al. (2016). For example:
- Starting from a 1,3-diol, selective bromination can be achieved by converting hydroxyl groups into bromides with inversion of stereochemistry.
- Intramolecular cyclization using a strong base such as sodium hydride in tetrahydrofuran (THF) promotes formation of the oxetane ring with retention of stereochemistry due to double inversion steps.
This method allows the synthesis of 3-bromooxetane derivatives with controlled stereochemistry.
Formation of the Lithium Carboxylate Salt
The carboxylate group at the 3-position is typically introduced as a carboxylic acid, which is then converted to the lithium salt by treatment with lithium bases such as lithium hydroxide or lithium carbonate in anhydrous solvents. The lithium salt formation is usually conducted under controlled conditions to avoid ring-opening of the oxetane.
Organolithium Intermediates and Continuous Flow Techniques
Recent advances have demonstrated the generation of organolithium species derived from oxetanes, including 3-oxetanyllithium intermediates, which can be harnessed for further functionalization. These intermediates are highly unstable and prone to ring-opening, but continuous flow microreactor technology has enabled their controlled generation and immediate reaction with electrophiles at cryogenic temperatures (−78 °C).
Key insights from Colella et al. (2024) include:
| Parameter | Batch Conditions | Continuous Flow Conditions |
|---|---|---|
| Temperature | −78 °C | −78 °C |
| Residence Time for Lithiation | Minutes | ~50 milliseconds |
| Yield of Desired Product | Up to 72% (internal quench) | Up to 75% |
| Stability of 3-oxetanyllithium | Low, ring-opening occurs | Improved by rapid quenching |
| Solvent | CPME, diethyl ether, toluene | THF preferred |
This methodology is relevant for preparing lithium salts of oxetane carboxylates via lithiation of halogenated oxetane precursors, followed by quenching with CO2 or other electrophiles to install the carboxylate and lithium cation in situ.
Summary Table of Preparation Methods
Research Findings and Mechanistic Insights
- The oxetane ring strain and the presence of bromine at the 3-position make the organolithium intermediates prone to ring-opening via deconstructive pathways, releasing allyl alcohol byproducts.
- Continuous flow technology allows precise control of reaction times (milliseconds scale) to generate and trap the reactive 3-oxetanyllithium species before decomposition.
- The choice of solvent is critical; THF stabilizes the lithium species better than ethers like diethyl ether or cyclopentyl methyl ether (CPME).
- The lithium carboxylate salt is typically stable under anhydrous, low-temperature conditions but requires careful handling to prevent hydrolysis or ring-opening.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 3-bromooxetane-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetanes, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: Lithium(1+) 3-bromooxetane-3-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse organic compounds, which can be further utilized in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of lithium ions on cellular processes. Lithium compounds are known for their therapeutic effects in treating bipolar disorder, and research into similar compounds could provide insights into new treatments .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Lithium(1+) 3-bromooxetane-3-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to changes in gene expression, protein synthesis, and overall cellular function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between lithium(1+) 3-bromooxetane-3-carboxylate and structurally related lithium carboxylates:
Key Observations:
- Substituent Effects : The bromine atom in this compound provides superior leaving-group capability compared to fluorine or benzyl-triazole groups in analogues, favoring SN2 reactions .
- Molecular Weight : The higher molecular weight of the bromooxetane derivative (253.14 vs. 209.13 for the triazole compound) reflects its larger oxetane scaffold .
- Solubility : While all compounds exhibit polar characteristics due to the lithium ion, the difluoromethyl analogue may show improved solubility in fluorophilic environments .
Thermodynamic and Kinetic Considerations
Gas-phase thermochemical data for Li⁺ interactions (e.g., ΔrG° = -35 kJ/mol for Li⁺ + H₂O → Li⁺•H₂O) suggest that the lithium ion’s solvation energetics significantly influence the reactivity of these carboxylates . For instance, the bromooxetane derivative’s lower solubility in water (compared to smaller carboxylates) may arise from weaker Li⁺ hydration, as indicated by the endothermicity of Li⁺•3H₂O + H₂O → Li⁺•4H₂O (ΔrH° = +8.8 kJ/mol) .
Biological Activity
Lithium(1+) 3-bromooxetane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a lithium ion coordinated to a bromo-substituted oxetane ring with a carboxylate group. The oxetane structure is known for its unique chemical properties, which can influence the biological activity of the compound.
Key Structural Features
- Oxetane Ring : A four-membered cyclic ether that can enhance the reactivity of the compound.
- Bromine Substitution : The presence of bromine can affect the lipophilicity and reactivity.
- Carboxylate Group : This functional group may participate in ionic interactions with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in cellular signaling pathways.
- Gene Expression Modulation : Some studies suggest that lithium-based compounds can modulate gene expression through epigenetic mechanisms, particularly affecting histone methylation processes .
- Neuroprotective Effects : Lithium salts are known for their neuroprotective properties, which may extend to derivatives like this compound.
Neuroprotection in Cellular Models
A study investigating the neuroprotective effects of lithium compounds found that derivatives could reduce oxidative stress in neuronal cell lines. The results indicated significant reductions in cell death under oxidative conditions when treated with lithium derivatives, suggesting potential therapeutic applications in neurodegenerative diseases.
Inhibition of Cancer Cell Proliferation
Another case study focused on the effects of lithium-based compounds on cancer cell lines. Results showed that this compound exhibited dose-dependent inhibition of cancer cell proliferation, potentially through pathways involving apoptosis and cell cycle arrest.
Table 1: Biological Activity Summary
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic viability.
Pharmacokinetic Profile
Studies suggest that lithium compounds generally exhibit favorable pharmacokinetic properties, including:
- Absorption : Rapid absorption following administration.
- Distribution : Wide distribution across tissues, including the brain.
- Metabolism : Primarily renal clearance; however, specific metabolic pathways for this derivative require further investigation.
Toxicological Considerations
While lithium compounds are generally well-tolerated, potential toxic effects can arise at high doses. Monitoring for signs of toxicity, particularly in long-term studies, is crucial.
Q & A
Basic Research Question: What are the recommended safety protocols for handling lithium(1+) 3-bromooxetane-3-carboxylate during synthesis?
Answer:
- PPE Requirements : Use impervious gloves (e.g., nitrile), safety glasses, and protective lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory if vapor/mist concentrations exceed permissible limits .
- Handling Precautions : Avoid skin/eye contact and inhalation. Work in a fume hood with adequate ventilation. Store separately from food, beverages, and incompatible reagents (e.g., strong acids/bases) .
- Emergency Measures : Immediate removal of contaminated clothing and thorough washing of exposed skin. For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Basic Research Question: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Methods :
- NMR Spectroscopy : Use , , and NMR to confirm the presence of the oxetane ring, bromomethyl group, and carboxylate moiety.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Li]) and isotopic patterns matching bromine .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition temperatures under inert atmospheres .
Advanced Research Question: What experimental strategies optimize the synthesis yield of this compound?
Answer:
- Reaction Conditions :
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate bromomethyl group transfer in biphasic systems .
- Yield Monitoring : Track reaction progress via in-situ FTIR to detect carbonyl stretching vibrations (1700–1750 cm) and adjust stoichiometry dynamically .
Advanced Research Question: How do thermodynamic properties of the lithium ion influence the stability of this compound in aqueous environments?
Answer:
- Hydration Effects : Lithium ions form stable hydrates (e.g., Li·3HO → Li·5HO with ΔH° = −22.1 kcal/mol), which can destabilize the carboxylate group via competitive coordination. This necessitates anhydrous storage .
- pH Sensitivity : At pH > 8, the carboxylate may hydrolyze to 3-bromooxetane-3-carboxylic acid. Use buffered solutions (pH 5–7) for aqueous studies .
- Free Energy Calculations : Apply density functional theory (DFT) to model ion-pair dissociation energies and predict aggregation behavior .
Advanced Research Question: How can computational modeling resolve contradictions in reported reactivity data for this compound?
Answer:
- Hybrid Modeling : Combine receptor-based machine learning (ML) with DFT to identify key electronic descriptors (e.g., Fukui indices) that explain divergent reactivity trends. For example, discrepancies in bromine substitution rates may arise from solvent polarity effects not accounted for in early studies .
- Data Reconciliation : Use meta-analysis frameworks to integrate wet-lab datasets (e.g., reaction kinetics) with computational predictions. Adjust for methodological biases, such as differences in ligand purity or temperature gradients .
Advanced Research Question: What strategies mitigate decomposition pathways during long-term storage of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
